4-(2-methyl-1,3-thiazol-4-yl)piperidine dihydrochloride
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Overview
Description
4-(2-methyl-1,3-thiazol-4-yl)piperidine dihydrochloride is a chemical compound that belongs to the class of thiazole derivatives. It is characterized by the presence of a thiazole ring attached to a piperidine moiety. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-1,3-thiazol-4-yl)piperidine dihydrochloride typically involves the reaction of 2-methyl-1,3-thiazole with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the final compound in its dihydrochloride form .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-methyl-1,3-thiazol-4-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole and piperidine derivatives.
Scientific Research Applications
4-(2-methyl-1,3-thiazol-4-yl)piperidine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-methyl-1,3-thiazol-4-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methyl-1,3-thiazol-2-yl)piperidine dihydrochloride
- 4-(4-methyl-1,3-thiazol-2-yl)piperidine dihydrochloride
- 4-(4-methyl-1,3-thiazol-5-yl)piperidine dihydrochloride
Uniqueness
4-(2-methyl-1,3-thiazol-4-yl)piperidine dihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar thiazole derivatives .
Properties
CAS No. |
2639453-33-9 |
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Molecular Formula |
C9H16Cl2N2S |
Molecular Weight |
255.2 |
Purity |
95 |
Origin of Product |
United States |
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